Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride
CAS No.: 174869-60-4
Cat. No.: VC3049424
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174869-60-4 |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.7 g/mol |
| IUPAC Name | methyl 3-amino-2-(3-methylphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H |
| Standard InChI Key | WNUPFLRCRFVHQC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl |
Introduction
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. It is a functionalized amino acid derivative with a molecular formula of C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is valued for its interactions with biological targets, which can lead to various pharmacological effects.
Synthesis
The synthesis of Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride typically involves a multi-step process starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | 3-methylbenzyl bromide and methyl acrylate |
| Nucleophilic Substitution | Formation of methyl 3-(3-methylphenyl)propanoate |
| Amination | Introduction of the amino group |
Biological Activities
This compound exhibits several notable biological activities, including:
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Antinociceptive Properties: It shows significant antinociceptive effects in rodent models of neuropathic pain, suggesting potential applications in pain management.
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Neuroprotective Effects: Preliminary findings indicate that it may protect neuronal cells from apoptosis, contributing to its potential use in neurodegenerative diseases.
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Enzyme Inhibition: It may inhibit key enzymes involved in neurotransmitter uptake, such as GABA transporters.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The amino group facilitates hydrogen bonding, while the hydrophobic phenyl group enhances binding affinity, potentially altering enzyme activity and signaling pathways.
Applications in Research and Industry
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride serves as a valuable lead compound in pharmaceutical research, particularly for developing therapeutic agents targeting neurological disorders. Its unique structure allows it to interact with various biological targets, making it a candidate for further exploration in drug development.
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